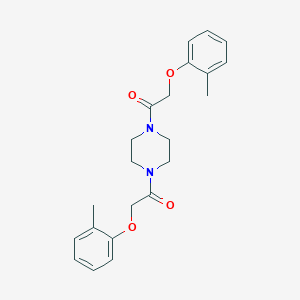![molecular formula C12H13F3N2O3S B324744 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324744.png)
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H13F3N2O3S This compound is known for its unique structural features, which include a trifluoromethyl group, a pyrrolidinylsulfonyl group, and a phenylacetamide moiety
准备方法
The synthesis of 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoroacetamide Moiety: The trifluoroacetamide group can be introduced by reacting trifluoroacetic anhydride with an appropriate amine.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using a sulfonyl chloride reagent.
Coupling with Phenylacetamide: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反应分析
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学研究应用
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. The phenylacetamide moiety can contribute to binding affinity and specificity.
相似化合物的比较
Similar compounds to 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide include:
2,2,2-trifluoro-N-phenylacetamide: This compound lacks the pyrrolidinylsulfonyl group, making it less versatile in certain applications.
2,2,2-trifluoro-N-[2-methoxy-4-(3-pyridinyloxy)phenyl]acetamide: This compound has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
属性
分子式 |
C12H13F3N2O3S |
|---|---|
分子量 |
322.31 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)21(19,20)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
InChI 键 |
NQTNMOAJGQXBRO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
规范 SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-bromo-2-naphthyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B324663.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B324664.png)
![2-(4-METHYLPHENOXY)-N-{1-[2-(4-METHYLPHENOXY)ACETAMIDO]PROPAN-2-YL}ACETAMIDE](/img/structure/B324666.png)
![2-(4-methylphenoxy)-N-[4-(4-{[(4-methylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B324668.png)

![N-(3-chloro-2-methylphenyl)-4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324671.png)
![4-{2-[(3-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324672.png)
![N-[4-({2-[(3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B324673.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324674.png)
![N-(2,4-dimethylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324675.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324677.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324678.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B324682.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B324683.png)
